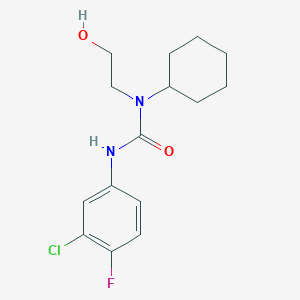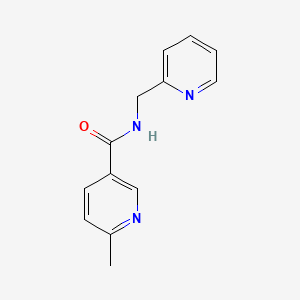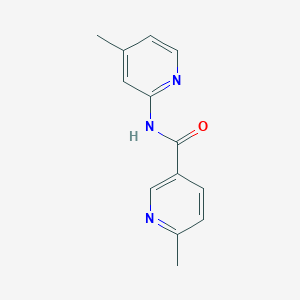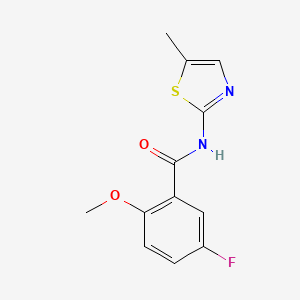
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential in treating various types of cancer. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea prevents the activation and proliferation of B-cells, which are often involved in the development and progression of various types of cancer.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been shown to have potent anti-tumor activity in preclinical studies. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its ability to selectively target BTK, which makes it a promising therapeutic agent for diseases involving B-cell dysregulation. However, one of the limitations of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. One area of interest is the development of more potent and selective BTK inhibitors based on the structure of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea. Another area of interest is the investigation of the potential of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in clinical trials.
Méthodes De Synthèse
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with cyclohexylisocyanate, followed by the reaction of the resulting product with 2-hydroxyethylamine. The final product is then purified through recrystallization to obtain 3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea in its pure form.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in preclinical studies, indicating that it could be a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-13-10-11(6-7-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKPVIXWJGUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-cyclohexyl-1-(2-hydroxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)

![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
